molecular formula C17H23N3O B2462226 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286732-28-2

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2462226
CAS No.: 1286732-28-2
M. Wt: 285.391
InChI Key: OZVXRUYFSZCKIN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide moiety may interact with protein targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-18-9-11-20(13)12-10-19-16(21)14-5-7-15(8-6-14)17(2,3)4/h5-9,11H,10,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXRUYFSZCKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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